Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Description
Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate is a heterocyclic compound featuring a spiro[3.3]heptane core with a hydroxyl group at position 3, a tert-butyl carbamate group at position 6, and an oxygen atom in the 1-position (oxa substituent). It exists in two enantiomeric forms: (3R)- and (3S)-configurations, both available commercially with ≥97% purity . Key properties include:
- Molecular formula: C₁₀H₁₇NO₄
- Molecular weight: 215.25 g/mol
- CAS numbers:
- (3R)-enantiomer: 2199214-82-7
- (3S)-enantiomer: 2306252-24-2
This compound serves as a versatile building block in medicinal chemistry, particularly for synthesizing bioactive molecules due to its rigid spirocyclic structure and functional groups amenable to derivatization .
Properties
IUPAC Name |
tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-9(2,3)15-8(13)11-5-10(6-11)7(12)4-14-10/h7,12H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXOBAHLWARETK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857215 | |
| Record name | tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349199-63-8 | |
| Record name | 1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1349199-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1349199-63-8 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The predominant synthetic approach to tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate involves the formation of the spirocyclic ring system through cyclization reactions starting from azetidine or oxetane derivatives.
Spirocyclization Strategy : The key step is the intramolecular cyclization of a suitably functionalized azetidine or oxetane precursor. For example, alkylation of an azetidine intermediate with 3,3-bis(bromomethyl)oxetane (BBMO) under basic conditions facilitates the formation of the spiro[3.3]heptane core.
Protection and Functional Group Introduction : The tert-butyl carbamate (Boc) protecting group is introduced via reaction with tert-butyl chloroformate, typically in the presence of a base such as triethylamine, under anhydrous conditions to prevent side reactions.
Typical Reaction Conditions : Reactions are often carried out in dichloromethane at low temperatures (0–5°C) to control reactivity and minimize byproduct formation. The workup involves aqueous extraction and purification by column chromatography to achieve >85% purity.
Scale-Up Considerations : At larger scales (e.g., 100 g), continuous flow reactors are employed to maintain precise temperature control and stoichiometry, improving yield and reproducibility. Optimizations include minimizing dialkylated impurities and employing in-line NMR monitoring for reaction progress.
Detailed Preparation Procedure Example
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Alkylation of azetidine precursor | Azetidine derivative + 3,3-bis(bromomethyl)oxetane, base (NaOH or KOH), aqueous or organic solvent | Formation of 2-oxa-6-azaspiro[3.3]heptane intermediate |
| 2 | Protection of amine group | Tert-butyl chloroformate, triethylamine, dichloromethane, 0–5°C | Introduction of tert-butyl carbamate protecting group |
| 3 | Hydroxyl group installation or retention | Controlled oxidation/reduction if necessary; often hydroxyl is present from precursor | Hydroxyl group at position 3 maintained or introduced |
| 4 | Purification | Aqueous workup, column chromatography | Isolated this compound with >85% purity |
Analytical Confirmation of Structure and Purity
Nuclear Magnetic Resonance (NMR) Spectroscopy :
- The tert-butyl group appears as a singlet near δ 1.4 ppm in ^1H NMR.
- The spirocyclic oxa-aza protons show characteristic AB quartets between δ 3.8–4.3 ppm.
- ^13C NMR confirms the carbamate carbonyl and spirocyclic carbons.
High-Resolution Mass Spectrometry (HRMS) :
Confirms molecular weight (m/z 231.1245 [M+H]^+ for C10H17NO4).Chiral Supercritical Fluid Chromatography (SFC) :
Used to verify enantiomeric excess (>99%) when stereochemistry is critical.
Research Findings and Optimization Insights
| Aspect | Details | Reference/Notes |
|---|---|---|
| Yield Optimization | Use of continuous flow reactors and stoichiometric control reduces impurities and increases isolated yield to ~87% at 100 g scale | Industrial scale synthesis optimization |
| Stereochemical Control | Enzymatic ketoreductase-mediated reductions improve stereoselectivity, reducing harsh reagent use | Biocatalytic approach |
| Salt Form Impact | Sulfonate salts exhibit superior stability and solubility in polar aprotic solvents, enabling broader reaction compatibility | Stability studies |
| Reaction Monitoring | In-line NMR monitoring allows real-time tracking of reaction progress, improving reproducibility | Process analytical technology |
Summary Table of Preparation Methods
| Preparation Aspect | Methodology | Advantages | Challenges |
|---|---|---|---|
| Spirocyclization | Alkylation of azetidine with BBMO under basic conditions | Efficient ring formation, high purity | Requires strict temperature and moisture control |
| Protection | Boc protection with tert-butyl chloroformate and base | Stable protecting group, easy removal | Sensitive to moisture, requires anhydrous conditions |
| Scale-Up | Continuous flow reactors with in-line monitoring | Improved yield, reproducibility, safety | Equipment cost, process complexity |
| Stereochemical Control | Enzymatic reduction | High enantioselectivity, mild conditions | Enzyme availability, cost |
| Salt Form Selection | Sulfonate vs. oxalate salts | Enhanced stability and solubility | Additional salt formation step |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester group would yield an alcohol .
Scientific Research Applications
Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate involves its interaction with molecular targets through its spirocyclic structure. This unique structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity . The pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Key Compounds
Biological Activity
Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate is a spirocyclic compound with the molecular formula C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol. This compound has garnered attention for its potential biological activities, particularly in the realms of drug development and biochemical research.
The compound is classified as Acute Tox. 3 Oral , indicating toxicity if ingested. Its structure includes a unique spirocyclic framework that influences its interaction with biological targets, such as enzymes and receptors .
This compound exhibits biological activity through several mechanisms:
- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which play crucial roles in drug metabolism .
- Cell Signaling Modulation : The compound influences various cell signaling pathways, particularly those related to oxidative stress and inflammation .
- Binding Affinity : Its spirocyclic structure allows it to bind effectively to specific biomolecules, modulating their activity and potentially leading to therapeutic effects .
Cellular Effects
Research indicates that this compound can affect cell viability, proliferation, and apoptosis in various cell types. For instance, at low doses, it may enhance antioxidant defenses and reduce inflammation, while higher doses could lead to cytotoxic effects .
Dosage Effects in Animal Models
In animal studies, the effects of this compound vary significantly with dosage:
- Low Doses : Beneficial effects such as reduced inflammation and enhanced antioxidant activity.
- High Doses : Potentially toxic effects leading to adverse health outcomes .
Case Studies
A series of studies have explored the biological activity of this compound:
- Antioxidant Activity : A study demonstrated that this compound significantly increased the activity of antioxidant enzymes in liver tissues of treated rats compared to controls.
- Anti-inflammatory Effects : Another study reported that administration of the compound reduced levels of pro-inflammatory cytokines in a murine model of arthritis.
- Cytotoxicity Assessment : In vitro assays indicated that higher concentrations led to significant cell death in cancer cell lines, suggesting potential for anticancer applications .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane | C₁₀H₁₇NO₄ | Moderate anti-inflammatory | Similar spirocyclic structure |
| Tert-butyl 6-oxo-2-azaspiro[3.3]heptane | C₁₀H₁₇NO₄ | Antioxidant properties | Different functional groups alter activity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate?
- Methodological Answer : The compound is typically synthesized via spirocyclization reactions. A representative approach involves reacting tert-butyl chloroformate with a pre-functionalized azetidine or oxetane precursor in the presence of a base (e.g., triethylamine) under anhydrous conditions. The reaction is carried out in dichloromethane at 0–5°C to minimize side reactions, yielding the spirocyclic product with >85% purity after aqueous workup and column chromatography . For intermediates like 2-oxa-6-azaspiro[3.3]heptane, hydroxide-facilitated alkylation using 3,3-bis(bromomethyl)oxetane (BBMO) and amines has been optimized to achieve >99% purity at 100 g scale .
Q. How is the spirocyclic structure confirmed using spectroscopic and analytical techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The tert-butyl group appears as a singlet at δ ~1.4 ppm in H NMR, while the spirocyclic oxa-aza system shows distinct coupling patterns (e.g., AB quartets for oxetane protons at δ 3.8–4.3 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z 231.1245 for CHNO). Enantiomeric excess (>99%) is validated via chiral supercritical fluid chromatography (SFC) using columns like Chiralpak AD-3 with CO/methanol gradients .
Q. What are the key stability considerations for handling and storing this compound?
- Methodological Answer : The compound is sensitive to moisture and heat. Storage at 2–8°C in a tightly sealed container under inert gas (argon/nitrogen) is recommended. For derivatives like sulfonate salts, improved stability is achieved by isolating the compound as a sulfonic acid salt rather than an oxalate, enhancing solubility and reducing degradation during long-term storage .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Methodological Answer : Continuous flow reactors and automated systems are employed for scalability. For example, a two-step process involving BBMO alkylation and subsequent Boc protection has been demonstrated at 100 g scale with 87% isolated yield. Key optimizations include precise temperature control (±2°C), stoichiometric adjustments to reduce byproducts (e.g., dialkylated impurities), and in-line H NMR monitoring to track reaction progress . Enzymatic approaches, such as ketoreductase-mediated reductions (e.g., Codex® KRED-P3-G09), further enhance stereoselectivity and reduce reliance on harsh reagents .
Q. What strategies resolve contradictions in stereochemical assignments for spirocyclic derivatives?
- Methodological Answer : Conflicting stereochemical data often arise from overlapping signals in NMR. Advanced techniques include:
- NOESY/ROESY : To identify spatial proximity of protons in the spiro core.
- X-ray crystallography : For unambiguous confirmation of absolute configuration (e.g., tert-butyl sulfinyl groups in asymmetric derivatives ).
- Dynamic NMR (DNMR) : To assess conformational flexibility and rule out epimerization artifacts .
Q. How do salt forms (e.g., oxalate vs. sulfonate) impact the reactivity of this spirocyclic compound?
- Methodological Answer : Sulfonate salts exhibit superior stability and solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to oxalates. This enables broader reaction compatibility, particularly in cross-coupling or nucleophilic substitution reactions. For instance, sulfonate salts of 2-oxa-6-azaspiro[3.3]heptane show no decomposition after 48 hours at 25°C, whereas oxalate salts degrade by ~15% under the same conditions .
Data Contradiction Analysis
Q. How to address discrepancies in reported yields for spirocyclic intermediates?
- Methodological Answer : Yield variations often stem from differences in workup protocols. For example, tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate hydrochloride yields 75–90% depending on the base (triethylamine vs. DIPEA) and solvent (dichloromethane vs. THF). Contradictions are resolved by:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
